7-Difluoromethyl-2,3-dihydro-1-methyl-3-phenyl-2-thioxo-1H-imidazo-[4,5-b]-pyridin-5(4H)-one
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Overview
Description
Preparation Methods
The synthesis of 7-Difluoromethyl-2,3-dihydro-1-methyl-3-phenyl-2-thioxo-1H-imidazo-[4,5-b]-pyridin-5(4H)-one typically involves multiple steps, including the formation of the imidazo-pyridinone core and subsequent functionalization with the difluoromethyl group. One common method involves the use of radical difluoromethylation, which is a process that introduces the difluoromethyl group into heterocycles via radical intermediates . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The difluoromethyl group can be oxidized under specific conditions, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can target the imidazo-pyridinone core, potentially altering its electronic properties.
Scientific Research Applications
7-Difluoromethyl-2,3-dihydro-1-methyl-3-phenyl-2-thioxo-1H-imidazo-[4,5-b]-pyridin-5(4H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying enzyme interactions and protein binding.
Medicine: The compound’s stability and bioavailability make it a potential lead compound for drug development.
Industry: It can be used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance binding affinity and selectivity, leading to more effective inhibition or activation of the target. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific application .
Comparison with Similar Compounds
Similar compounds include other difluoromethylated heterocycles, such as:
7-Methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Known for its potent inhibitory activity against specific kinases.
2-Chloro-3-(2-chloro-5-(4-difluoromethyl-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)-4-fluorophenyl)propanoate: Used in agrochemical applications. The uniqueness of 7-Difluoromethyl-2,3-dihydro-1-methyl-3-phenyl-2-thioxo-1H-imidazo-[4,5-b]-pyridin-5(4H)-one lies in its specific structural arrangement and the presence of the thioxo group, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C14H11F2N3OS |
---|---|
Molecular Weight |
307.32 g/mol |
IUPAC Name |
7-(difluoromethyl)-1-methyl-3-phenyl-2-sulfanylidene-4H-imidazo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C14H11F2N3OS/c1-18-11-9(12(15)16)7-10(20)17-13(11)19(14(18)21)8-5-3-2-4-6-8/h2-7,12H,1H3,(H,17,20) |
InChI Key |
KIFLBGGMFXNOOK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(NC(=O)C=C2C(F)F)N(C1=S)C3=CC=CC=C3 |
Origin of Product |
United States |
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